molecular formula C8H10N2O2 B181654 3,5-Dimethyl-2-nitroaniline CAS No. 35490-74-5

3,5-Dimethyl-2-nitroaniline

Cat. No.: B181654
CAS No.: 35490-74-5
M. Wt: 166.18 g/mol
InChI Key: UDQLNMXIULDNCQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 3,5-dimethyl-2-nitrobenzenamine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It appears as a red crystal or crystalline powder and has a melting point of 47-50°C and a boiling point of 273-274°C . It is soluble in alcohol and ether solvents but only slightly soluble in water. This compound is widely used in organic synthesis as an intermediate for the production of dyes, pesticides, and other organic compounds .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .

Mode of Action

The mode of action of this compound involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .

Biochemical Pathways

Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .

Pharmacokinetics

Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of this compound can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-nitroaniline is typically synthesized by nitration of 3,5-dimethylaniline. The nitration process involves the reaction of 3,5-dimethylaniline with nitric acid under controlled conditions. The reaction is usually carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the nitro group on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of concentrated nitric acid and sulfuric acid, with careful control of temperature and reaction time to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Uniqueness: 3,5-Dimethyl-2-nitroaniline is unique due to the presence of two methyl groups at the 3 and 5 positions, which influence its chemical reactivity and physical properties.

Biological Activity

3,5-Dimethyl-2-nitroaniline (CAS No. 35490-74-5) is an organic compound characterized by the presence of two methyl groups and a nitro group attached to an aniline structure. This compound has garnered attention for its potential biological activities, including toxicity and pharmacological effects. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Appearance : Yellow to orange powder
  • Solubility : Poorly soluble in water (<1 mg/mL at 23°C)
  • Melting Point : 138-143°C

Toxicity

The biological activity of this compound has been primarily studied concerning its toxicity. Notable findings include:

  • Skin and Eye Irritation : The compound is known to cause irritation upon exposure, necessitating careful handling.
  • Methemoglobinemia Risk : Structurally similar compounds have been associated with methemoglobinemia, a condition where hemoglobin is altered, impairing oxygen transport.

Genotoxicity Studies

Genotoxicity studies indicate that this compound exhibits mutagenic properties:

  • In tests conducted on Salmonella typhimurium strains (TA98 and TA100), the compound induced mutations at concentrations as low as 17 μg/plate without metabolic activation .
  • Further studies revealed positive mutagenic results in various strains (TA1535, TA1537, TA1538) under similar conditions .

Synthesis Methods

This compound can be synthesized through several methods:

  • Nitration of Aniline Derivatives : The compound is typically synthesized by nitrating the corresponding dimethylaniline.
  • Direct Substitution Reactions : Nitro groups can be introduced via electrophilic aromatic substitution reactions.

Applications

The compound serves as a crucial intermediate in the synthesis of various chemicals, including:

  • Dyes
  • Antioxidants
  • Pharmaceuticals
  • Insecticides

Study on Toxicological Effects

A comprehensive review of the toxicological data for nitroanilines highlighted the potential health risks associated with exposure to this compound. The study noted that while direct human exposure data is limited, animal studies suggest significant toxicity through various exposure routes (oral and inhalation) .

Comparative Analysis of Biological Activity

A comparative analysis with structurally similar compounds (e.g., 4-nitroaniline) revealed that while both exhibit mutagenic properties, their mechanisms of action may differ due to variations in their chemical structure. This suggests that further research is needed to fully understand the biological implications of these compounds .

Summary of Biological Activity Findings

Activity TypeObservationsReferences
Skin/IrritationCauses irritation upon exposure
MethemoglobinemiaRisk associated with structural analogs
GenotoxicityMutagenic in S. typhimurium strains
SynthesisIntermediate for dyes and pharmaceuticals

Properties

IUPAC Name

3,5-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQLNMXIULDNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623984
Record name 3,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-74-5
Record name 3,5-Dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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